2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone
Brand Name: Vulcanchem
CAS No.: 7392-74-7
VCID: VC0017292
InChI: InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
SMILES: CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C27H22O8
Molecular Weight: 474.5 g/mol

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone

CAS No.: 7392-74-7

Reference Standards

VCID: VC0017292

Molecular Formula: C27H22O8

Molecular Weight: 474.5 g/mol

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone - 7392-74-7

CAS No. 7392-74-7
Product Name 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone
Molecular Formula C27H22O8
Molecular Weight 474.5 g/mol
IUPAC Name [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1
Standard InChIKey KOELERLPRQKGLG-VHFRWLAGSA-N
Isomeric SMILES C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Synonyms 2-C-Methyl-D-ribonic Acid γ-Lactone 2,3,5-Tribenzoate;
PubChem Compound 14727490
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator